molecular formula C21H21N B13704289 13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine

13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine

Cat. No.: B13704289
M. Wt: 287.4 g/mol
InChI Key: SEAAZOJUCINYAI-UHFFFAOYSA-N
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Description

13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine is a complex organic compound characterized by its unique heptacyclic structure. . The intricate structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine involves multiple steps, including cyclization and functional group transformations. The synthetic routes typically start with simpler organic molecules that undergo a series of reactions to form the heptacyclic core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Compared to other sesterterpenoids, 13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine stands out due to its unique heptacyclic structure. Similar compounds include:

The uniqueness of this compound lies in its specific ring structure and the presence of the amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine

InChI

InChI=1S/C21H21N/c1-8-13-15-9-2-4-11(6-9)17(15)19(13)21(22)20-14(8)16-10-3-5-12(7-10)18(16)20/h2-5,9-12,15-18H,6-7,22H2,1H3

InChI Key

SEAAZOJUCINYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3C4CC(C3C2=C(C5=C1C6C5C7CC6C=C7)N)C=C4

Origin of Product

United States

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